1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride is a complex organic compound that features a pyrrolidine ring, an amino group, and a methylsulfanyl group
Preparation Methods
The synthesis of 1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the amino and methylsulfanyl groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these reactions for scale-up, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Hydrolysis: Acidic or basic conditions can hydrolyze the compound, breaking it down into its constituent parts
Scientific Research Applications
1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride include other pyrrolidine derivatives and amino acid analogs. These compounds share structural similarities but may differ in their functional groups or stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(2-amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c1-15-5-7(10)8(12)11-3-2-6(4-11)9(13)14;/h6-7H,2-5,10H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZAELQMZAMZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)N1CCC(C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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